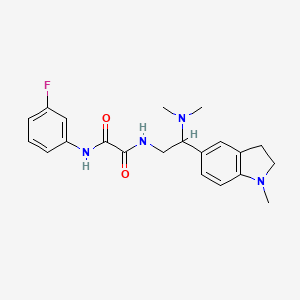
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a useful research compound. Its molecular formula is C21H25FN4O2 and its molecular weight is 384.455. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluorophenyl)oxalamide is a synthetic compound that has garnered interest in medicinal chemistry due to its structural complexity and potential biological activities. This article synthesizes available research findings, including its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's molecular formula is C22H27FN4O2 with a molecular weight of approximately 398.5 g/mol. It features an oxalamide functional group, which is often associated with various biological activities. The presence of the dimethylamino group and the indoline moiety contributes significantly to its chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H27FN4O2 |
| Molecular Weight | 398.5 g/mol |
| CAS Number | 922035-70-9 |
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that this compound may act as a ligand for certain receptors, influencing various biological pathways.
- Receptor Interaction : The compound is hypothesized to bind to neurokinin receptors, which are implicated in pain signaling and inflammation.
- Enzyme Modulation : It may also inhibit or activate specific enzymes, thereby altering metabolic pathways relevant to disease processes.
Biological Activity
Research indicates that compounds with oxalamide structures exhibit a range of biological activities. For instance:
- Antiproliferative Activity : Some studies have shown that related compounds can inhibit cancer cell proliferation, suggesting potential applications in oncology.
- Neurogenic Inflammation : The ability to modulate neurokinin receptors indicates a role in managing conditions related to inflammation and pain.
Study 1: Anticancer Potential
A study investigated the antiproliferative effects of oxalamide derivatives on various cancer cell lines. The results indicated that certain structural modifications enhanced the inhibitory effects on cell growth, particularly in breast and colon cancer models.
Study 2: Neurokinin Receptor Binding
Another research effort focused on the binding affinities of similar compounds to neurokinin receptors. The findings suggested that modifications in the indoline structure could significantly impact binding efficiency and selectivity, potentially leading to new therapeutic agents for pain management.
Comparative Analysis with Related Compounds
To highlight the unique aspects of this compound, a comparison with structurally related compounds is presented below:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| N-[3-(2-Dimethylaminoethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Indole core, dimethylamino group | Selective 5-HT(1F) receptor agonist |
| N-[2-(1-methylindol-3-yl)ethyl]-3-oxobutyramide | Indole core, ethyl-amide linkage | Potential antifungal agent |
| SR141716A | Piperidine ring | CB1 cannabinoid receptor antagonist |
属性
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O2/c1-25(2)19(14-7-8-18-15(11-14)9-10-26(18)3)13-23-20(27)21(28)24-17-6-4-5-16(22)12-17/h4-8,11-12,19H,9-10,13H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIHENDUCCSFEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














